Chromatographic Co-Elution and Isotope Effect: Cortisone-[2H7] vs. Unlabeled Cortisone
In reversed-phase LC–MS/MS analysis of corticosteroids, deuterium-labeled internal standards including Cortisone-[2H7] exhibit a measurable but small retention time shift relative to the unlabeled analyte due to the deuterium isotope effect [1]. Specifically, under standard RP-HPLC conditions using 0.05 M ammonium formate–acetonitrile (65:35, v/v), the retention time difference between deuterated and non-deuterated cortisone is sufficiently minimized to permit accurate isotope dilution quantification [2]. In contrast, alternative mobile phase compositions (e.g., ammonium formate–tetrahydrofuran–methanol, 180:53:17, v/v/v) produce a significantly larger isotope effect that compromises quantification accuracy [2]. 13C-labeled internal standards demonstrate complete co-elution with their analytes under all tested chromatographic conditions, whereas 2H-labeled standards exhibit slight but consistent separation [3].
| Evidence Dimension | Retention time difference (isotope effect) under optimized RP-HPLC conditions |
|---|---|
| Target Compound Data | Cortisone-[2H7]: minimal retention time shift relative to unlabeled cortisone (quantified as acceptable for isotope dilution quantification) |
| Comparator Or Baseline | Unlabeled cortisone: baseline retention time; 13C-labeled cortisone: no detectable retention time shift; Cortisone-[2H7] under non-optimized mobile phase: significantly larger isotope effect |
| Quantified Difference | Under optimized conditions (0.05 M ammonium formate–acetonitrile, 65:35, v/v), the isotope effect is reduced sufficiently to permit accurate quantification [2]; under non-optimized conditions, the isotope effect is qualitatively described as 'significantly large' [2]. |
| Conditions | Reversed-phase HPLC; LiChroCART Supersupher column; mobile phase: 0.05 M ammonium formate–acetonitrile (65:35, v/v) vs. ammonium formate–tetrahydrofuran–methanol (180:53:17, v/v/v) [2] |
Why This Matters
Selection of Cortisone-[2H7] requires awareness of mobile phase optimization to minimize the deuterium isotope effect, a critical factor for accurate quantification that is not necessary when using 13C-labeled internal standards.
- [1] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S107–S113. View Source
- [2] Shibasaki H, et al. Quantification of corticosteroids in human plasma by liquid chromatography–thermospray mass spectrometry using stable isotope dilution. J Chromatogr B Biomed Sci Appl. 1997;692(1):15-22. View Source
- [3] Berg T, et al. ¹³C labelled internal standards—a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011;1218(52):9366-9374. View Source
